molecular formula C22H16O4S B2611148 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate CAS No. 622364-16-3

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate

Cat. No.: B2611148
CAS No.: 622364-16-3
M. Wt: 376.43
InChI Key: SVYUCCBVNINPOD-UNOMPAQXSA-N
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a synthetic benzofuran derivative characterized by a (Z)-configured exocyclic double bond connecting the 3-methylthiophene moiety to the benzofuran core. The compound features a 2-methylbenzoate ester group at the 6-position of the benzofuran ring, which distinguishes it from structurally related analogs.

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4S/c1-13-5-3-4-6-16(13)22(24)25-15-7-8-17-18(11-15)26-19(21(17)23)12-20-14(2)9-10-27-20/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYUCCBVNINPOD-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is characterized by the presence of a benzofuran ring, a thiophene moiety, and various functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Value
Molecular Formula C₁₈H₁₄O₅S
Molecular Weight 342.36 g/mol
CAS Number 929472-66-2

This compound's unique configuration and functional groups are believed to enhance its biological activities.

The biological activity of this compound is attributed to its interaction with various biological targets. The compound may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Binding : It may bind to receptors, altering signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of thiophene and benzofuran rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzofuran and thiophene exhibit antimicrobial properties. This compound is hypothesized to possess similar effects due to its structural components.

Anticancer Properties

Preliminary studies suggest that compounds containing benzofuran and thiophene moieties can exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies and Research Findings

  • Antimicrobial Evaluation
    • A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo exhibited significant inhibition zones against pathogens like E. coli and S. aureus .
  • Anticancer Activity
    • A research article reported that certain benzofuran-based compounds demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The study suggested that the mechanism involved the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Studies
    • In vitro studies highlighted the anti-inflammatory potential of thiophene derivatives by measuring the inhibition of nitric oxide production in macrophage cells. The results indicated a dose-dependent response correlating with structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available evidence:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Average Mass Key Functional Groups Source
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate 2-methylbenzoate ester C23H18O5S* ~406.5 g/mol* Benzofuran core, thiophene, ester Inferred from analogs
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate 3,4-dimethoxybenzoate ester C23H18O6S 422.451 g/mol Methoxy groups, ester
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate Benzyl acetate substituent C23H18O5S 406.5 g/mol Acetate linker, benzyl ester
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-butylphenyl group C22H22O5 366.4 g/mol tert-butyl, acetate ester
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate 2,5-dimethoxyphenyl, methanesulfonate C19H16O7S 396.4 g/mol Methoxy, sulfonate ester

*Note: Molecular formula and mass for the target compound are inferred from structurally similar analogs (e.g., ).

Key Differences and Implications

Ester Group Variations: The 2-methylbenzoate substituent in the target compound is less polar than the 3,4-dimethoxybenzoate group in . Replacement with a methanesulfonate group () introduces a strong electron-withdrawing moiety, which could alter reactivity or binding interactions in pesticidal applications .

Substituent Position and Bulk: The 4-tert-butylphenyl group () adds steric bulk, which may hinder molecular packing and improve solubility in nonpolar solvents compared to the target compound’s 2-methylbenzoate .

Biological Activity Trends :

  • While direct activity data for the target compound are unavailable, analogs with methoxy or sulfonate groups (e.g., ) are often associated with herbicidal or antifungal properties due to enhanced electron-deficient aromatic systems .
  • The tert-butylphenyl derivative () may exhibit improved photostability, a critical factor in agrochemical design .

Q & A

Q. What are the established synthetic routes for (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements and aromatization strategies, as demonstrated in benzofuran-derived systems . Key steps include:
  • Use of NaH in THF for deprotonation and coupling reactions.
  • Optimization of solvent (e.g., dry THF) and temperature (e.g., 0°C for NaH activation) to minimize side reactions.
  • Purification via reverse-phase HPLC with methanol-water gradients (e.g., 30%→100% methanol) .
    Table 1 : Yield optimization under varying conditions:
CatalystSolventTemp (°C)Yield (%)Reference
NaHTHF067
NoneCH₂Cl₂Reflux47

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, Z-configuration is validated by coupling constants in olefinic protons .
  • IR Spectroscopy : C=O (1700–1750 cm⁻¹), C=C (1600–1650 cm⁻¹), and C-O (1200–1250 cm⁻¹) stretches verify functional groups .
  • HPLC : Purity (>95%) is assessed using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict conformational stability of the (Z)-isomer using software like Discovery Studio. For example, simulate the energy barrier for isomerization between Z and E configurations .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or nucleophilic attack at the methylene group .
  • Limitations : Experimental validation is required, as computational models may not account for solvent effects or catalytic interactions .

Q. What are the key challenges in analyzing degradation products under varying environmental conditions?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the ester linkage (e.g., 2-methylbenzoate group) or oxidation of the thiophene ring can occur. Track degradation using LC-MS with electrospray ionization (ESI+) .
  • Experimental Design :
  • Temperature Control : Use continuous cooling to stabilize samples, as organic degradation accelerates at higher temps .
  • Matrix Complexity : Address interference from natural organic matter by spiking degradation products into sediment matrices and monitoring via isotopic labeling (e.g., ¹³C) .

Q. How do contradictory spectral data (e.g., NMR shifts) arise during characterization, and how can they be resolved?

  • Methodological Answer :
  • Source of Contradictions : Dynamic effects (e.g., rotamers in solution) or impurities from incomplete purification.
  • Resolution Strategies :
  • Variable Temperature (VT) NMR : Suppress rotameric interconversion by acquiring spectra at −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic protons near 7.0–7.5 ppm) .

Q. What strategies optimize the regioselectivity of [3,3]-sigmatropic rearrangements in similar benzofuran derivatives?

  • Methodological Answer :
  • Electron-Donating Groups (EDGs) : Introduce EDGs (e.g., methoxy) at the 6-position of benzofuran to direct rearrangement .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states and improve Z/E selectivity .
  • Table 2 : Regioselectivity under different catalysts:
CatalystZ/E RatioYield (%)Reference
None3:162
BF₃·Et₂O5:178

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